3-(5-{[1-(2,3-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-2-methylbenzoic acid
Overview
Description
3-(5-{[1-(2,3-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-2-methylbenzoic acid is a useful research compound. Its molecular formula is C23H14Cl2N2O6 and its molecular weight is 485.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(5-{[1-(2,3-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-2-methylbenzoic acid is 484.0228916 g/mol and the complexity rating of the compound is 864. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(5-{[1-(2,3-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-2-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-{[1-(2,3-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-2-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Application : Researchers have reported a radical-based catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters. This approach enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The method was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Application : Researchers investigated its impact on bacterial energetics, including proton motive force dissipation and ATP synthesis. Further studies could explore its potential as an antitubercular agent .
- Application : Researchers correlated this derivative with behavioral changes and confirmed its neurotoxic potential. Understanding such effects is crucial for drug development and safety assessment .
- Application : Researchers can explore its interactions with specific targets (enzymes, receptors, etc.) to identify potential therapeutic applications. In silico studies or in vitro assays could provide insights into its effects on cellular processes .
- Application : Researchers might investigate its use in functional materials, such as organic semiconductors, sensors, or molecular switches. Its unique structure could lead to novel properties .
- Application : Researchers can perform quantum mechanical calculations, molecular dynamics simulations, or docking studies to predict its behavior, binding affinity, or reactivity with other molecules. Such insights aid drug design and optimization .
Catalytic Protodeboronation for Alkene Hydromethylation
Antitubercular Activity Evaluation
Neurotoxicity Assessment
Biological Activity Screening
Materials Science and Nanotechnology
Computational Chemistry and Molecular Modeling
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets through various mechanisms, including electrophilic substitution due to excessive π-electrons delocalization . This interaction can result in changes in the target’s function, leading to the observed biological activities .
Biochemical Pathways
For instance, they can influence the production of reactive oxygen species (ROS), which can increase dramatically under cellular damage . They can also affect the activity of enzymes like acetylcholinesterase (AchE), which hydrolyzes acetylcholine in the cholinergic nervous system .
Pharmacokinetics
The structure of the compound, particularly its heterocyclic ring structure, may influence its pharmacokinetic properties . For instance, the bulky and highly lipophilic tricyclic core of similar compounds has been suggested to play a role in their activity and cytotoxic profile .
Result of Action
Similar compounds, such as indole derivatives, have been reported to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may have a broad range of molecular and cellular effects.
Action Environment
For instance, oxidative stress can affect the formation of malondialdehyde (MDA), a common biomarker for cells and tissue oxidative injury .
properties
IUPAC Name |
3-[5-[(E)-[1-(2,3-dichlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]furan-2-yl]-2-methylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl2N2O6/c1-11-13(4-2-5-14(11)22(30)31)18-9-8-12(33-18)10-15-20(28)26-23(32)27(21(15)29)17-7-3-6-16(24)19(17)25/h2-10H,1H3,(H,30,31)(H,26,28,32)/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZLVPHFLNWZLX-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)C=C3C(=O)NC(=O)N(C3=O)C4=C(C(=CC=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=C(C(=CC=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl2N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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